molecular formula C20H17BF2N4O4 B12507599 Py-BODIPY-NHS ester

Py-BODIPY-NHS ester

Cat. No.: B12507599
M. Wt: 426.2 g/mol
InChI Key: CRGDXALGAHKHRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Py-BODIPY-NHS ester involves the reaction of Py-BODIPY dye with N-hydroxysuccinimide ester to form an activated ester compound. This reaction typically occurs in an anhydrous environment using solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and is carried out in a sodium bicarbonate buffer at pH 8.3, at room temperature for about one hour .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reaction conditions but with optimized parameters to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .

Scientific Research Applications

Py-BODIPY-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

Py-BODIPY-NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target molecules. This covalent bonding allows the fluorescent probe to be permanently attached to the target, enabling precise tracking and imaging. The compound’s fluorescence properties are due to the BODIPY dye, which has a high extinction coefficient and fluorescence quantum yield .

Properties

Molecular Formula

C20H17BF2N4O4

Molecular Weight

426.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate

InChI

InChI=1S/C20H17BF2N4O4/c22-21(23)25-13(6-10-20(30)31-27-18(28)8-9-19(27)29)3-4-14(25)12-15-5-7-17(26(15)21)16-2-1-11-24-16/h1-5,7,11-12,24H,6,8-10H2

InChI Key

CRGDXALGAHKHRS-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F

Origin of Product

United States

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